5-Hydroxy-1,3-benzoxazole-2-carboxamide
Description
Significance of the Benzoxazole (B165842) Heterocyclic Core in Contemporary Chemical Biology Investigations
The benzoxazole ring system, an aromatic organic compound formed by the fusion of a benzene (B151609) and an oxazole (B20620) ring, is a vital heterocyclic core in the field of medicinal chemistry. globalresearchonline.netresearchgate.net Its structural planarity and aromaticity confer relative stability, while also providing reactive sites for functionalization, making it a versatile scaffold for drug design. globalresearchonline.net Benzoxazoles are considered structural isosteres of naturally occurring nucleic bases like adenine (B156593) and guanine, which may allow them to interact readily with biological macromolecules. jocpr.comjocpr.com
The significance of the benzoxazole core is underscored by its presence in a variety of natural products, often isolated from marine organisms like sponges and corals, as well as from bacteria such as Streptomyces species. nih.gov These naturally occurring compounds, along with a vast number of synthetic derivatives, exhibit a broad spectrum of biological activities. nih.govglobalresearchonline.netresearchgate.net Consequently, the benzoxazole nucleus is a privileged structure in contemporary chemical biology and drug discovery, forming the core of several commercially available drugs. researchgate.netresearchgate.netnih.gov
The wide-ranging pharmacological potential of benzoxazole derivatives has been extensively documented in scientific literature. Research has demonstrated their utility as scaffolds for developing agents with the following properties:
Antimicrobial: Exhibiting activity against various strains of bacteria and fungi. nih.govglobalresearchonline.netnih.gov
Anticancer: Showing cytotoxic effects against numerous cancer cell lines, including those of the breast, lung, and colon. nih.govnih.govtandfonline.com
Anti-inflammatory: Forming the basis of non-steroidal anti-inflammatory drugs (NSAIDs) like benoxaprofen. jocpr.comnih.gov
Antiviral: Demonstrating potential against viruses such as human rhinoviruses. nih.gov
Neurological: Investigated for applications as anticonvulsant, antipsychotic, and CNS-active agents. jocpr.comnih.gov
This diverse bioactivity has cemented the benzoxazole moiety as a cornerstone in the development of novel therapeutic agents, with continuous research exploring new derivatives for various biological targets. nih.govresearchgate.net
Overview of Benzoxazole Carboxamide Subclass in Scholarly Research
Within the broader family of benzoxazole derivatives, the benzoxazole carboxamide subclass has emerged as a particularly fruitful area of investigation. The introduction of a carboxamide group (-CONH₂) or its substituted analogues, typically at the 2-position of the benzoxazole ring, creates a key functional group that can participate in crucial hydrogen bonding interactions with biological targets. This feature has been exploited in the design of potent and selective inhibitors and antagonists for various enzymes and receptors.
Scholarly research has identified several key therapeutic areas where benzoxazole carboxamides have shown significant promise. Two prominent examples include their development as 5-HT₃ receptor antagonists and as acid ceramidase (AC) inhibitors.
5-HT₃ Receptor Antagonists: A series of 2-substituted benzoxazole carboxamides has been identified as potent antagonists of the human 5-HT₃A receptor. nih.gov These compounds show potential for treating conditions related to improper 5-HT₃ receptor function, such as diarrhea-predominant irritable bowel syndrome (IBS-D). nih.gov
Acid Ceramidase (AC) Inhibitors: Benzoxazolone carboxamides have been systematically studied as potent inhibitors of acid ceramidase, an enzyme that regulates the levels of ceramides, which are lipids involved in apoptosis and inflammation. researchgate.netacs.org Inhibition of AC is a potential therapeutic strategy for certain types of cancer where ceramide levels are abnormally low. researchgate.netnih.gov
The table below summarizes selected research findings on various benzoxazole carboxamide derivatives, highlighting their investigated biological activities.
| Compound Class | Specific Derivative Example | Investigated Biological Activity | Research Focus |
| Benzoxazole-2-carboxamides | 2-Aminobenzoxazole carboxamides | 5-HT₃ Receptor Antagonism | Development of orally active antagonists for disorders like IBS-D. nih.gov |
| Benzoxazolone Carboxamides | Piperidine-substituted benzoxazolone carboxamides | Acid Ceramidase (AC) Inhibition | Lead optimization for CNS penetrant inhibitors to treat lysosomal storage diseases. nih.gov |
| Benzoxazole-5-carboxamides | 2-substituted-((N,N-disubstituted)-1,3-benzoxazole)-5-carboxamides | Anti-inflammatory Activity | Synthesis and evaluation for anti-inflammatory potential using the carrageenan-induced rat paw edema model. nih.gov |
| Benzoxazole-benzamide Conjugates | 2-Thioacetamido linked benzoxazole-benzamides | VEGFR-2 Inhibition | Design of novel anticancer agents that induce apoptosis by inhibiting key enzymes in cancer cell proliferation. tandfonline.com |
Research Rationale for the Academic Investigation of 5-Hydroxy-1,3-benzoxazole-2-carboxamide
The specific academic investigation of this compound is predicated on a rational drug design approach, combining the established biological importance of the benzoxazole-2-carboxamide scaffold with the unique chemical properties of a hydroxyl group at the 5-position.
The rationale for its investigation can be broken down as follows:
Established Scaffold Activity: As detailed in the previous section, the benzoxazole-2-carboxamide core is a validated pharmacophore for targeting specific biological systems, including serotonin (B10506) receptors and key enzymes. nih.gov This provides a strong foundation for synthesizing new analogues with the potential for novel or improved activity.
Role of the Hydroxyl Group: The introduction of a phenolic hydroxyl group (-OH) at the 5-position of the benzene ring is a strategic modification. This functional group can significantly influence a molecule's biological profile by:
Hydrogen Bonding: Acting as both a hydrogen bond donor and acceptor, the -OH group can form additional, strong interactions with amino acid residues in a biological target's active site, potentially increasing binding affinity and potency.
Modulating Physicochemical Properties: The hydroxyl group can alter the molecule's solubility, lipophilicity, and electronic distribution, which are critical parameters for its absorption, distribution, metabolism, and excretion (ADME) profile.
Bioisosteric Replacement: In some contexts, a hydroxyl group can serve as a bioisostere for other functional groups, allowing for fine-tuning of structure-activity relationships (SAR).
Synthetic Accessibility: The synthesis of hydroxy-substituted benzoxazoles is well-established in chemical literature, often starting from substituted 2-aminophenol (B121084) precursors. rsc.org For instance, the synthesis of methyl 3-amino-4-hydroxybenzoate, a potential precursor for a 5-substituted benzoxazole, is a known process. nih.gov This synthetic tractability makes this compound an accessible target for academic synthesis and subsequent biological evaluation.
Therefore, the investigation of this compound is a logical step in the exploration of this chemical class. It aims to systematically probe how the addition of a 5-hydroxy substituent impacts the known biological activities of the benzoxazole-2-carboxamide scaffold, with the ultimate goal of discovering new chemical entities with enhanced or novel therapeutic properties.
Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-1,3-benzoxazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c9-7(12)8-10-5-3-4(11)1-2-6(5)13-8/h1-3,11H,(H2,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBHKYIZQGVRMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)N=C(O2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Strategies for 5 Hydroxy 1,3 Benzoxazole 2 Carboxamide and Its Analogues
Foundational Synthetic Routes to the Benzoxazole (B165842) Nucleus
The benzoxazole ring system is a privileged scaffold in medicinal chemistry, and its synthesis has been the subject of extensive research. The most common and foundational approaches to constructing this nucleus typically involve the condensation and cyclization of 2-aminophenol (B121084) derivatives with a suitable one-carbon component.
Cyclization Reactions Involving 2-Aminophenols and Relevant Derivatives
The reaction of 2-aminophenols with various carbonyl-containing compounds is the most prevalent method for forming the benzoxazole ring. This approach is versatile, allowing for the introduction of a wide range of substituents at the 2-position of the benzoxazole core.
One of the most traditional methods involves the condensation of 2-aminophenols with carboxylic acids or their derivatives, such as acid chlorides or esters. This reaction is typically promoted by dehydrating agents like polyphosphoric acid (PPA) or conducted at high temperatures to facilitate the removal of water and drive the cyclization. For instance, the reaction of a 4-hydroxy-2-aminophenol with an appropriate carboxylic acid in the presence of PPA would yield the corresponding 5-hydroxybenzoxazole derivative.
A more recent and milder approach involves the activation of tertiary amides with triflic anhydride (Tf₂O) in the presence of a base like 2-fluoropyridine. The activated amide then readily reacts with a 2-aminophenol through a cascade of nucleophilic addition, intramolecular cyclization, and elimination to furnish the 2-substituted benzoxazole. This method offers broad substrate scope and proceeds under gentle conditions. nih.gov
Furthermore, the reaction of 2-aminophenols with β-diketones, catalyzed by a combination of a Brønsted acid and copper iodide (CuI), provides another efficient route to 2-substituted benzoxazoles. This method is tolerant of various substituents on the 2-aminophenol ring, including methyl, chloro, bromo, nitro, and methoxy (B1213986) groups. researchgate.net
| Starting Materials | Reagents/Conditions | Product | Reference |
| 2-Aminophenol, Carboxylic Acid | Polyphosphoric Acid (PPA), Heat | 2-Substituted Benzoxazole | General Knowledge |
| 2-Aminophenol, Tertiary Amide | Tf₂O, 2-Fluoropyridine | 2-Substituted Benzoxazole | nih.gov |
| 2-Aminophenol, β-Diketone | Brønsted Acid, CuI | 2-Substituted Benzoxazole | researchgate.net |
Catalyst-Mediated Benzoxazole Ring Formation
The development of catalyst-mediated reactions has significantly advanced the synthesis of benzoxazoles, offering milder reaction conditions, higher yields, and improved sustainability.
Metal Catalysis: A variety of metal catalysts, including those based on copper, palladium, and iron, have been employed. Copper iodide (CuI) in combination with ligands like 1,10-phenanthroline can catalyze the cyclization of ortho-haloanilides to form benzoxazoles. This process is believed to proceed through an oxidative insertion/reductive elimination pathway. Copper(II) oxide nanoparticles have also been utilized as a heterogeneous and recyclable catalyst for the intramolecular cyclization of o-bromoaryl derivatives.
Nanocatalysts: The use of nanocatalysts offers advantages such as high surface area and enhanced catalytic activity. Magnetically separable nanocatalysts, for example, can be easily recovered and reused, aligning with the principles of green chemistry.
Ionic Liquid Catalysis: Ionic liquids have emerged as environmentally friendly alternatives to volatile organic solvents and can also act as catalysts. Brønsted acidic ionic liquids have been shown to be effective catalysts for the condensation of 2-aminophenols with aldehydes under solvent-free conditions, leading to the formation of 2-substituted benzoxazoles in high yields.
Strategies for the Introduction of the Carboxamide Moiety at the C-2 Position
Introducing a carboxamide group at the C-2 position of the benzoxazole ring is a key step in the synthesis of the target compound. This can be achieved through several synthetic strategies.
A straightforward method involves the initial synthesis of a 2-carboxybenzoxazole or its corresponding ester, followed by amidation. For example, a 2-carbomethoxy benzoxazole derivative can be reacted with a variety of secondary amines to yield the desired 2-carboxamide (B11827560) benzoxazoles.
Alternatively, a one-pot approach can be employed where a 2-aminophenol is reacted with a suitable precursor that already contains the pre-formed carboxamide functionality or a group that can be readily converted to it.
A novel approach involves a one-pot, three-step tandem reaction that directly transforms amides into 2-aryl benzoxazoles. This strategy demonstrates the versatility of using amides as starting materials for complex heterocyclic synthesis.
Approaches for Regioselective Hydroxy Group Functionalization at the C-5 Position
The presence of a hydroxyl group at the C-5 position of the benzoxazole ring offers a valuable handle for further functionalization and the synthesis of diverse analogues. However, achieving regioselectivity can be challenging, especially in the presence of other reactive sites, such as the carboxamide nitrogen.
O-Alkylation and O-Acylation: The selective alkylation or acylation of the C-5 hydroxyl group requires careful selection of reaction conditions to prevent competing N-alkylation or N-acylation of the carboxamide. The use of a suitable base is crucial. For phenolic hydroxyl groups, milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydride (NaH), as the latter can increase the nucleophilicity of the amide nitrogen. The choice of solvent can also influence the regioselectivity, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed.
To enhance selectivity, protecting group strategies can be implemented. The carboxamide nitrogen can be temporarily protected with a suitable group, such as a Boc (tert-butyloxycarbonyl) group, to block its nucleophilicity. Following the O-functionalization of the C-5 hydroxyl group, the protecting group can be selectively removed under appropriate conditions.
| Functionalization | Reagents/Conditions | Key Considerations |
| O-Alkylation | Alkyl halide, K₂CO₃ or Cs₂CO₃, DMF | Choice of base to favor O-alkylation over N-alkylation. |
| O-Acylation | Acyl chloride or anhydride, Pyridine or Et₃N | Use of a non-nucleophilic base. |
| Protecting Group Strategy | 1. Boc₂O, DMAP (protection) 2. Alkylation/Acylation 3. TFA (deprotection) | Orthogonality of protecting group removal to other functional groups. |
Innovations in Green Chemistry Protocols for Benzoxazole Carboxamide Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. Green chemistry principles, such as the use of renewable resources, atom economy, and the avoidance of hazardous substances, are increasingly being applied to the synthesis of benzoxazoles.
The use of water as a reaction medium is a hallmark of green chemistry. Several methods for benzoxazole synthesis have been developed in aqueous media, often utilizing catalysts that are stable and active in water. Samarium triflate, for instance, has been used as a reusable acid catalyst for the synthesis of benzoxazoles from o-aminophenols and aldehydes in water.
Solvent-free reactions, often facilitated by microwave irradiation or the use of solid-supported catalysts, represent another important green approach. These methods minimize waste and often lead to shorter reaction times and higher yields. The use of recyclable catalysts, such as magnetic nanoparticles, further enhances the green credentials of these synthetic protocols.
Microwave-Assisted Synthetic Protocols for Accelerated Benzoxazole Carboxamide Formation
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The direct and efficient heating provided by microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to improved yields and purities of the desired products.
The synthesis of benzoxazoles is particularly amenable to microwave assistance. The condensation of 2-aminophenols with carboxylic acids, which traditionally requires harsh conditions and long reaction times, can be achieved rapidly and efficiently under microwave irradiation, often without the need for a solvent. For example, a direct coupling of carboxylic acids with 2-aminophenol under microwave irradiation has been developed, providing a metal- and solvent-free route to 2-substituted benzoxazoles.
Microwave irradiation has also been successfully applied to catalyst-mediated reactions. For instance, the synthesis of benzoxazoles via a copper-catalyzed domino acylation-annulation reaction of 2-bromoanilines with acyl chlorides can be effectively performed under microwave conditions. This technology not only accelerates the reaction but also allows for the use of a wider range of substrates.
| Method | Key Features | Advantages |
| Solvent-free Microwave Synthesis | No solvent, rapid heating | Reduced waste, shorter reaction times, higher yields. |
| Microwave-assisted Catalysis | Catalyst + Microwave irradiation | Enhanced catalytic activity, broader substrate scope. |
Total Synthesis and Semisynthetic Pathways for Structurally Related Bioactive Compounds
The benzoxazole scaffold is a cornerstone in the development of numerous biologically active molecules, and the total synthesis and semisynthetic modification of these compounds are critical for exploring their therapeutic potential. chemicalbook.com While a specific total synthesis for 5-Hydroxy-1,3-benzoxazole-2-carboxamide is not extensively detailed in the reviewed literature, the synthetic strategies employed for structurally related benzoxazole-containing natural products and bioactive analogues provide a clear blueprint for its potential construction. These methodologies often involve the formation of the core benzoxazole ring system from ortho-substituted anilines, followed by functional group manipulations to introduce the desired substituents. organic-chemistry.org
The bengazoles, a family of marine natural products with potent antifungal activity, serve as an excellent example of the total synthesis of complex bioactive bis-oxazoles. nih.gov The synthesis of bengazoles A and B, which feature two oxazole (B20620) rings, has been achieved through high-yielding routes that allow for the creation of analogues for biological evaluation. nih.gov These synthetic pathways provide insight into the construction of the oxazole ring, a key component of this compound.
Semisynthetic approaches are also pivotal in generating novel benzoxazole derivatives with enhanced or modified biological activities. These strategies often start with a readily available benzoxazole core, which is then subjected to various chemical transformations to introduce different functional groups. For instance, a series of novel carboxamide compounds containing a benzoxazole motif have been synthesized through a multi-step process that includes electrophilic substitution, cyclization, reduction, and amide formation, starting from ortho-aminophenol and heptafluoro-2-iodopropane. researchgate.net
The synthesis of benzoxazolone carboxamides as acid ceramidase inhibitors further illustrates the strategic approaches to creating bioactive analogues. nih.govacs.org These syntheses often involve the construction of the benzoxazolone core followed by the introduction of the carboxamide functionality. nih.govacs.org Common strategies include the reaction of benzoxazolone intermediates with isocyanates or the in situ generation of isocyanates from corresponding amines. nih.govacs.org
A variety of synthetic methodologies for constructing the benzoxazole ring have been developed, often utilizing 2-aminophenol as a key precursor. nih.govrsc.org These methods include condensation reactions with aldehydes, ketones, acids, and other substrates under various catalytic conditions. nih.govrsc.org For example, the condensation of 2-aminophenol with aldehydes can be catalyzed by nanocatalysts, metal catalysts, or ionic liquids to afford benzoxazole derivatives in high yields. nih.gov
The following table summarizes selected synthetic strategies for bioactive benzoxazole analogues:
| Starting Materials | Key Reactions | Catalyst/Reagents | Product Type | Biological Activity | Reference |
| 2-aminophenol, aromatic aldehydes | Intramolecular cyclization | Ni(II) complex, K2CO3 | Benzoxazole derivatives | Not specified | nih.gov |
| 2-aminophenol, aromatic aldehydes | Grinding method | Potassium-ferrocyanide | Benzoxazole derivatives | Not specified | nih.gov |
| 2-aminophenol, aldehydes | Condensation and aromatization | Brønsted acidic ionic liquid gel | Benzoxazole derivatives | Not specified | nih.gov |
| ortho-aminophenol, heptafluoro-2-iodopropane | Electrophilic substitution, cyclization, reduction, amide formation | Not specified | Carboxamide-containing benzoxazoles | Insecticidal | researchgate.net |
| Benzoxazolone intermediates, isocyanates | Carboxamide formation | Not specified | Benzoxazolone carboxamides | Acid ceramidase inhibitors | nih.govacs.org |
| 2-aminophenol, 4-benzyloxy benzaldehyde | Ethanol reflux, oxidative cyclization | Lead tetra acetate | 2-[4-(Benzyloxy)phenyl]-1,3-benzoxazole | Not specified | globalresearchonline.net |
| 2,4-diaminophenol, p-tert-butyl benzoic acid | Cyclization | Polyphosphoric acid | 5-amino-2-(4-tert-butyl-phenyl)-benzoxazole | Not specified | globalresearchonline.net |
The biosynthesis of benzoxazole-containing natural products, such as nataxazole, has also been investigated, revealing enzymatic pathways that can be harnessed for the synthesis of novel analogues. nih.gov The biosynthesis of the benzoxazole moiety in nataxazole proceeds through an unstable ester intermediate, and the enzymes involved can be utilized to produce a series of halogenated benzoxazoles. nih.gov
The synthesis of 2-substituted-((N, N-disubstituted)-1, 3-benzoxazole)-5-carboxamides has been accomplished by reacting 2-substituted-5-carbomethoxy benzoxazole with various secondary amines, leading to compounds with anti-inflammatory activity. nih.gov This highlights a common strategy where the carboxamide group is introduced at a later stage of the synthesis.
The following table outlines the synthesis of specific bioactive benzoxazole analogues:
| Compound Name | Synthetic Approach | Key Intermediates | Biological Activity | Reference |
| Bengazole A and B | Total synthesis | 2,4-disubstituted oxazole | Antifungal | nih.gov |
| N-(2-Benzyloxyethyl)-6-(4-fluorophenyl)-2-oxo-1,3-benzoxazole-3-carboxamide | Multistep synthesis | 6-(4-fluorophenyl)-3H-1,3-benzoxazol-2-one, 2-(benzyloxy)-1-ethanamine hydrochloride | Acid ceramidase inhibitor | nih.gov |
| 6-Cyclohexyl-2-oxo-N-(4-phenylbutyl)-1,3-benzoxazole-3-carboxamide | Multistep synthesis | 6-cyclohexyl-3H-1,3-benzoxazol-2-one, 4-phenylbutyl isocyanate | Acid ceramidase inhibitor | acs.org |
| 2-[4-(Benzyloxy)phenyl]-1,3-benzoxazole | Condensation and oxidative cyclization | Schiff base from 2-aminophenol and 4-benzyloxy benzaldehyde | Not specified | globalresearchonline.net |
| 5-amino-2-(4-tert-butyl-phenyl)-benzoxazole | Cyclocondensation | 2,4-diaminophenol, p-tert-butyl benzoic acid | Not specified | globalresearchonline.net |
| 2-substituted-((N, N-disubstituted)-1, 3-benzoxazole)-5-carboxamides | Amidation | 2-substituted-5-carbomethoxy benzoxazole, secondary amines | Anti-inflammatory | nih.gov |
These examples underscore the versatility of synthetic methodologies available for accessing a wide range of structurally diverse and biologically active benzoxazole derivatives. The total synthesis of complex natural products and the semisynthetic modification of simpler benzoxazole cores are both powerful strategies in the discovery of new therapeutic agents.
Structure Activity Relationship Sar Studies of the 5 Hydroxy 1,3 Benzoxazole 2 Carboxamide Scaffold
Influence of Substitutions on the Core Benzoxazole (B165842) Ring System
The arrangement and nature of substituents on the benzoxazole ring are critical in determining the biological activity of these compounds. nih.gov Modifications to the core structure can significantly impact their pharmacological properties. researchgate.net
Impact of the Hydroxy Group Position and Derivatization at C-5
The position of the hydroxyl (-OH) group on the benzoxazole ring significantly influences the compound's biological activity. The C-5 position is a common site for this group. Derivatization, the process of modifying a functional group, of the C-5 hydroxyl group can lead to changes in activity. For instance, converting the hydroxyl group to a methoxy (B1213986) (-OCH3) group can alter the compound's interaction with biological targets. researchgate.net
Studies on related benzoxazole structures have shown that the presence and position of electron-donating groups, such as methoxy groups, can affect antifungal activity. For example, a compound with three methoxy groups at positions C-3, C-4, and C-5 was active, while a similar compound with methoxy groups at C-2, C-4, and C-5 was not. nih.gov This highlights the sensitivity of biological activity to the precise placement of substituents.
Role of the Carboxamide Group at C-2 on Biological Interactions
The carboxamide group (-CONH2) at the C-2 position is a key feature for biological interactions. nih.gov This group can participate in hydrogen bonding, which is crucial for binding to biological targets like enzymes and receptors. nih.gov The presence of the carboxamide group is often essential for the compound's activity. mdpi.com
For example, in a series of benzoxazole-benzamide conjugates designed as potential VEGFR-2 inhibitors, the amide moiety was identified as a critical pharmacophoric feature. nih.govresearchgate.net Modifications to this group can drastically alter the compound's inhibitory activity.
Effects of Substituents at Other Benzene (B151609) Ring Positions (e.g., C-4, C-6, C-7)
For instance, in the synthesis of certain benzoxazole derivatives, it was observed that electron-donating groups at the C-5 position and electron-withdrawing groups at the C-6 position increased the yield of the desired product, suggesting an influence on the reactivity of the benzoxazole core. researchgate.net In another study on acid ceramidase inhibitors, substitutions on the benzoxazolone ring were systematically investigated to enhance potency and stability. researchgate.net
Table 1: Influence of Benzoxazole Ring Substitutions on Biological Activity
| Position | Substituent | Effect on Activity | Reference Compound Example |
|---|---|---|---|
| C-5 | Hydroxy (-OH) | Baseline activity | 5-Hydroxy-1,3-benzoxazole-2-carboxamide |
| C-5 | Methoxy (-OCH3) | Can alter activity depending on the target | 5-Methoxy-N-piperidine substituted benzoxazole-2-carboxamide |
| C-2 | Carboxamide (-CONH2) | Often crucial for biological interactions | 2-phenylbenzo[d]oxazole-7-carboxamide |
| C-6 | Acyl group | Favorable for analgesic activity in 2-oxo-3H-benzoxazoles | (6-acyl-2-oxo-3H-benzoxazol-3-yl) alkanoic acids |
| C-4, C-7 | Various | Can modulate potency and selectivity | Benzoxazole-oxadiazole analogues with substitutions on the aryl ring |
Modifications of the Carboxamide Moiety and their Biological Implications
The carboxamide moiety is a versatile functional group that can be modified to fine-tune the biological properties of the this compound scaffold.
N-Substitution Patterns on the Carboxamide Nitrogen
Substituting the hydrogen atoms on the nitrogen of the carboxamide group (N-substitution) can significantly impact a compound's activity. The size, shape, and electronic properties of the substituent can influence how the molecule binds to its target. For instance, introducing a cyclohexyl group on the amide nitrogen in a series of benzoxazole-benzamide conjugates generally led to more active compounds compared to those with a phenyl or substituted phenyl group. tandfonline.com
In a study of N-substituted benzamide (B126) derivatives as potential antitumor agents, it was found that a 2-substituent on the phenyl ring of the R group attached to the amide was critical for antiproliferative activity. nih.gov
Bioisosteric Replacements of the Carboxamide Functionality
Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity, metabolic stability, or pharmacokinetic profile. drughunter.com The carboxamide group can be replaced by various bioisosteres, such as oxadiazoles, triazoles, or tetrazoles. nih.gov
For example, the replacement of an amide bond with a 1,2,4-oxadiazole (B8745197) ring has been employed to improve the metabolic stability of dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.gov In the development of VEGFR-2 inhibitors, replacing a benzothiazole (B30560) ring with its benzoxazole bioisostere led to promising anticancer agents. nih.gov This strategy allows for the exploration of new chemical space while retaining the key interactions necessary for biological activity.
Table 2: Modifications of the Carboxamide Moiety and Resulting Biological Implications
| Modification | Example of Substituent/Replacement | Biological Implication |
|---|---|---|
| N-Substitution | Cyclohexyl group | Increased antitumor activity in certain benzoxazole-benzamide conjugates |
| N-Substitution | Phenyl or substituted phenyl group | Generally lower activity compared to cyclohexyl in the same series |
| Bioisosteric Replacement | 1,2,4-Oxadiazole | Improved metabolic stability in DPP-4 inhibitors |
| Bioisosteric Replacement | Benzoxazole for Benzothiazole | Led to promising anticancer agents (VEGFR-2 inhibitors) |
Conformational Analysis and its Correlation with Biological Activity
The benzoxazole core, being a fused bicyclic aromatic system, is inherently planar. This planarity provides a rigid foundation for the molecule, which can be crucial for specific π-π stacking interactions with aromatic residues in a protein's active site. X-ray crystallography studies on various biologically active benzoxazole derivatives have consistently confirmed the planarity of this ring system. semanticscholar.org
The presence of the hydroxyl group at the 5-position introduces the possibility of a strong intramolecular hydrogen bond with the nitrogen atom of the benzoxazole ring or the oxygen atom of the carboxamide group. Such hydrogen bonds can significantly restrict the conformational freedom of the molecule, favoring a more planar conformation. This has been observed in related structures, where intramolecular hydrogen bonds lead to the formation of stable five or six-membered rings, thereby locking the molecule in a specific orientation. researchgate.netnih.gov This conformational rigidity can be advantageous for biological activity, as it reduces the entropic penalty upon binding to a receptor.
The interplay between these conformational features and biological activity is evident in various studies on related benzoxazole and benzimidazole (B57391) carboxamides. For instance, in a series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamides, minor structural modifications that influence the preferred conformation led to a switch from antagonist to partial agonist activity at the 5-HT4 receptor. This suggests that different receptor states may be stabilized by distinct ligand conformations.
Molecular modeling and docking studies on benzoxazole derivatives have further underscored the importance of conformation in determining their biological effects. The ability of a molecule to adopt a low-energy conformation that is complementary to the binding site of a biological target is a prerequisite for potent activity. For example, in the development of anti-inflammatory benzoxazole derivatives, molecular docking studies have shown that the preferred conformation allows for key interactions with the cyclooxygenase (COX) enzymes.
The following table summarizes the key conformational features of the this compound scaffold and their potential impact on biological activity.
| Conformational Feature | Description | Potential Impact on Biological Activity |
| Benzoxazole Ring Planarity | The fused bicyclic aromatic system is inherently flat. | Provides a rigid scaffold for optimal π-π stacking interactions with aromatic residues in the binding sites of biological targets. |
| Rotation around C2-Carboxamide Bond | The amide group can rotate relative to the benzoxazole ring, leading to different conformers (rotamers). | The preferred orientation of the carboxamide group dictates the spatial arrangement of hydrogen bond donors and acceptors, influencing binding affinity and selectivity for specific receptors or enzymes. |
| Intramolecular Hydrogen Bonding | The 5-hydroxy group can form a hydrogen bond with the benzoxazole nitrogen or the carboxamide oxygen. | Restricts conformational flexibility, leading to a more planar and rigid structure. This can reduce the entropic penalty upon binding and enhance affinity. |
The following table provides hypothetical examples of how different substituents on the amide nitrogen (R-group) could influence the preferred conformation and, consequently, the biological activity.
| Compound | R-Group on Carboxamide | Predicted Conformational Effect | Hypothetical Biological Activity Correlation |
| 1 | -H | Minimal steric hindrance, allowing for a relatively planar conformation stabilized by intramolecular hydrogen bonding. | A planar conformation may be optimal for binding to a flat, aromatic-rich binding site, leading to high potency. |
| 2 | -CH₃ | Small steric bulk, may cause a slight twist from planarity. | A slight deviation from planarity might be tolerated or even preferred by some biological targets, potentially altering the activity profile. |
| 3 | -C(CH₃)₃ (tert-Butyl) | Significant steric hindrance, likely forcing the carboxamide group out of the plane of the benzoxazole ring. | A non-planar conformation could prevent effective binding to a target that requires a planar ligand, leading to a loss of activity. |
Mechanistic Investigations of this compound
Following a comprehensive search of scientific literature and databases, detailed mechanistic studies concerning the biological activities of the specific compound this compound are not available in the public domain. While the broader class of benzoxazole derivatives has been extensively studied and shown to possess a wide range of pharmacological activities, research focusing specifically on the 5-hydroxy substituted 2-carboxamide (B11827560) derivative has not been published.
The benzoxazole scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with diverse biological effects, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties. researchgate.netglobalresearchonline.netjocpr.comeurekaselect.comnih.gov The biological activity of these derivatives is highly dependent on the nature and position of substituents on the benzoxazole ring system. globalresearchonline.netjocpr.com For instance, substitutions at the 2 and 5 positions are often crucial for determining the intensity and type of pharmacological effect. globalresearchonline.netjocpr.com
General findings for the broader benzoxazole carboxamide class include:
Enzyme Inhibition: Various derivatives have been shown to inhibit enzymes like cyclooxygenase (COX), VEGFR-2, and acid ceramidase. acs.orgnih.govnih.govnih.gov
Receptor Binding: Certain 2-substituted benzoxazole carboxamides are potent antagonists of the 5-HT3 receptor. nih.gov
Antioxidant Activity: The benzoxazole nucleus is a component of some molecules evaluated for antioxidant properties. researchgate.netnih.govnih.gov
Cytotoxicity and Antiproliferative Mechanisms: Many benzoxazole derivatives exhibit in vitro cytotoxicity against various cancer cell lines, acting through mechanisms such as apoptosis induction and cell cycle arrest. nih.govnih.govresearchgate.net
Antimicrobial Action: The benzoxazole scaffold is found in compounds with antibacterial and antifungal activity. researchgate.netnih.govnih.govresearchgate.net
In Vivo Evaluations: Non-human studies of some benzoxazole derivatives have shown efficacy in models of psoriasis and inflammation. nih.govnih.gov
However, without specific studies on this compound, it is not possible to provide scientifically accurate data for the requested sections and subsections. The presence and position of the hydroxyl (-OH) group and the carboxamide (-CONH2) group would uniquely influence the compound's electronic properties, solubility, and ability to interact with biological targets, making extrapolation from other derivatives scientifically unsound.
Further experimental research is required to elucidate the specific biological and mechanistic profile of this compound.
Mechanistic Investigations of Biological Activities
In Vivo (Non-Human) Pharmacological Evaluations and Mechanistic Insights
Preclinical Models for Antimicrobial Efficacy
Dedicated preclinical studies evaluating the specific antimicrobial efficacy of 5-Hydroxy-1,3-benzoxazole-2-carboxamide (YK-4-279) were not prominent in the reviewed scientific literature. Research has been overwhelmingly directed towards its antineoplastic properties.
Preclinical Models for Anti-inflammatory Response
Specific preclinical models investigating the anti-inflammatory response to this compound (YK-4-279) are not substantially described in available research. The primary therapeutic focus of preclinical evaluation has been on its anticancer potential. While some benzoxazole (B165842) derivatives have been explored for anti-inflammatory properties, data specific to YK-4-279 is lacking. nih.gov
Preclinical Models for Anticancer Potential
The anticancer potential of YK-4-279 has been extensively evaluated in a variety of preclinical models, demonstrating significant efficacy against tumors driven by ETS (E26 transformation-specific) family transcription factors.
In Ewing Sarcoma , a pediatric bone tumor characterized by the EWS-FLI1 fusion protein, YK-4-279 has shown marked antineoplastic activity. aacrjournals.orgnih.gov Studies using murine xenograft models, where human Ewing Sarcoma cells are implanted into mice, demonstrated that both intraperitoneal and a developed oral formulation of YK-4-279 led to a significant delay in tumor growth and, in some cases, tumor regression. aacrjournals.orgascopubs.orgresearchgate.netasco.org
In preclinical models of lymphoma , YK-4-279 and its clinical derivative, TK-216, demonstrated antitumor activity across several lymphoma cell lines. aacrjournals.orgbioworld.com This activity was validated in an in vivo xenograft model using ABC-DLBCL (Activated B-cell like Diffuse Large B-cell Lymphoma) cells, where treatment resulted in a reduction in tumor growth. aacrjournals.org
The compound has also proven effective against neuroblastoma . In vitro studies on a panel of neuroblastoma cell lines showed that YK-4-279 had cytotoxic effects, inhibited cell proliferation, and induced apoptosis. nih.govresearchgate.netoncotarget.com These findings were corroborated in an orthotopic xenograft mouse model, where YK-4-279 inhibited tumor growth and induced apoptosis in vivo. nih.govoncotarget.com
Furthermore, in a transgenic mouse model of melanoma , YK-4-279 was shown to block the progression of invasive melanoma, although it did not affect tumor initiation. mdpi.com Studies in thyroid cancer cell lines and corresponding xenograft models also revealed that YK-4-279 significantly inhibited tumor growth and induced apoptosis. frontiersin.org The compound is also reported to inhibit prostate cancer cells positive for ERG and ETV1 fusions. nih.govnih.gov
| Cancer Type | Preclinical Model | Key Findings | Reference |
|---|---|---|---|
| Ewing Sarcoma | Murine xenograft models (subcutaneous and orthotopic) | Significant delay in tumor growth; tumor regression observed. | aacrjournals.orgascopubs.orgresearchgate.netasco.org |
| Leukemia | Transgenic mouse model (EWS-FLI1 induced) | Reduced WBC, splenomegaly, hepatomegaly; significantly improved overall survival. | nih.gov |
| Lymphoma | ABC-DLBCL xenograft model | Reduction in tumor growth. | aacrjournals.orgbioworld.com |
| Neuroblastoma | Orthotopic xenograft mouse model | Inhibited tumor growth and induced apoptosis in vivo. | nih.govresearchgate.netoncotarget.com |
| Melanoma | Transgenic mouse model (BrafCA;Tyr-CreERT2;Ptenflox/flox) | Blocked progression of invasive melanoma from pigmented lesions. | mdpi.com |
| Thyroid Cancer | Xenograft mice model | Significantly inhibited tumor growth and induced apoptosis. | frontiersin.org |
| Prostate Cancer | Cell lines (in vitro) | Inhibits ERG and ETV1 fusion-positive prostate cancer cells. | nih.govnih.gov |
Molecular Interactions with Identified Biological Targets
Mechanistic studies have identified that YK-4-279 functions by disrupting key protein-protein interactions that are essential for the oncogenic activity of ETS transcription factors.
Protein-Ligand Binding and Allosteric Modulation Analysis
The primary molecular target of YK-4-279 is the oncogenic fusion protein EWS-FLI1 . ascopubs.orgnih.govdigitellinc.com YK-4-279 is a small molecule inhibitor that directly binds to EWS-FLI1. nih.gov Its mechanism of action is not through the inhibition of an enzymatic active site but through the disruption of a critical protein-protein interaction. Specifically, YK-4-279 blocks the binding of EWS-FLI1 to RNA helicase A (RHA) , also known as DHX9. aacrjournals.orgnih.govnih.govspandidos-publications.com This interaction is crucial for the full transcriptional and oncogenic activity of the EWS-FLI1 protein. ascopubs.orgspandidos-publications.com By preventing this association, YK-4-279 allosterically inhibits the function of the EWS-FLI1 transcriptional complex, leading to apoptosis in cancer cells. ascopubs.orgnih.gov
The interaction is highly specific, as demonstrated by studies with the compound's enantiomers. YK-4-279 has a chiral center, and its (S)-enantiomer is the biologically active form, which is able to disrupt the EWS-FLI1-RHA complex, whereas the (R)-enantiomer cannot. nih.govnih.gov This enantiospecific activity provides strong evidence for a specific binding interaction with its protein target. nih.gov
The activity of YK-4-279 is not limited to EWS-FLI1. It has been shown to inhibit other members of the ETS transcription factor family by a similar mechanism. It can block the activity of ERG and ETV1 in prostate cancer, SPIB and SPI1 in different subtypes of diffuse large B-cell lymphomas, and ETS1 in melanoma. nih.govaacrjournals.orgmdpi.com In melanoma models, YK-4-279 was also found to block the interaction between ETS1 and its binding partner PAX3 . mdpi.com
| Primary Protein Target | Binding Partner | Nature of Interaction | Functional Outcome | Reference |
|---|---|---|---|---|
| EWS-FLI1 | RNA Helicase A (RHA/DHX9) | YK-4-279 directly binds EWS-FLI1, preventing its interaction with RHA. | Inhibition of transcriptional activity, induction of apoptosis. | nih.govaacrjournals.orgnih.govnih.govspandidos-publications.com |
| ERG, ETV1 | (Implied RHA or other co-factors) | Inhibits activity in prostate cancer cells. | Inhibition of malignant phenotype. | nih.govnih.gov |
| SPIB, SPI1 | (Implied RNA helicases) | Interferes with protein interactions in lymphoma cells. | Antitumor activity. | aacrjournals.org |
| ETS1 | PAX3 | Blocks the protein-protein interaction. | Reduced expression of downstream target MET, attenuation of melanoma progression. | mdpi.com |
Nucleic Acid Interactions (e.g., DNA Complexation)
The mechanism of action for YK-4-279 does not involve direct interaction with nucleic acids. Research indicates that YK-4-279 does not block the EWS-FLI1 fusion protein from binding to its cognate DNA binding sites. nih.gov Instead of competing for DNA binding, the compound functions at the protein level, disrupting the assembly of a functional transcriptional complex that is necessary for EWS-FLI1 to modulate its target genes. nih.gov Therefore, its anticancer effects are attributed to the inhibition of protein-protein interactions rather than direct DNA complexation or intercalation.
Computational Chemistry and Cheminformatics in Benzoxazole Carboxamide Research
Molecular Docking Studies for Target Identification and Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-Hydroxy-1,3-benzoxazole-2-carboxamide and its analogs, docking studies are crucial for identifying potential protein targets and elucidating the specific binding modes at the atomic level.
Research on benzoxazole-benzamide conjugates has utilized molecular docking to explore their potential as anti-proliferative agents by targeting specific enzymes. For instance, docking studies performed on the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy, have revealed that benzoxazole (B165842) derivatives can exhibit strong binding affinities. nih.gov While specific docking scores for this compound are not detailed, studies on structurally related compounds provide valuable insights. For example, a novel series of 2-thioacetamide linked benzoxazole-benzamide conjugates showed excellent docking scores against VEGFR-2 (PDB ID: 4ASD), with the most active compounds demonstrating scores superior to the reference ligand, sorafenib. nih.gov
The binding interactions typically observed involve hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the benzoxazole scaffold and key amino acid residues in the active site of the target protein. For VEGFR-2, interactions with amino acids are crucial for inhibitory activity. nih.gov The 5-hydroxy and 2-carboxamide (B11827560) groups of the titular compound are predicted to be key pharmacophoric features, likely participating in hydrogen bonding with the protein target, thus anchoring the ligand in the binding pocket.
Table 1: Representative Molecular Docking Data for Benzoxazole Derivatives Targeting VEGFR-2
| Compound Type | Target Protein (PDB ID) | Reference Ligand | Docking Score (kcal/mol) of Active Analog | Key Interacting Residues |
|---|---|---|---|---|
| Benzoxazole-Benzamide Conjugates | VEGFR-2 (4ASD) | Sorafenib | -8.45 | Not specified |
Note: Data is based on active analogs from the benzoxazole class, as specific data for this compound was not available in the searched literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These predictive models are essential for understanding which structural properties are critical for a compound's function and for designing new, more potent analogs.
For benzoxazole derivatives, 3D-QSAR studies have been successfully employed to build predictive models for various biological activities, including antidiabetic and antimicrobial effects. researchgate.netscholarsresearchlibrary.com A study on benzoxazole benzenesulfonamide (B165840) derivatives as inhibitors of fructose-1,6-bisphosphatase developed a statistically significant 3D-QSAR model (AAADRR.27) with a high regression coefficient (R² = 0.9686) and predictive correlation coefficient (q² = 0.72), indicating good statistical predictive ability. researchgate.netchemijournal.com
These models often highlight the importance of specific physicochemical properties. For instance, a QSAR study on the antimicrobial activity of 5-nitro/amino-2-substituted benzoxazoles revealed that thermodynamic properties like Standard Gibbs free energy and electronic properties such as Electronic energy contributed positively to the activity. scholarsresearchlibrary.com Conversely, HOMO energy and Repulsion energy had a negative contribution. scholarsresearchlibrary.com The study suggested that electron-withdrawing groups on the benzoxazole ring were favorable for antibacterial activity. scholarsresearchlibrary.com For this compound, the hydroxyl group (an electron-donating group) and the carboxamide group could have complex effects on its activity profile, which QSAR models can help to deconvolute.
Table 2: Key Parameters from a 3D-QSAR Study on Benzoxazole Derivatives
| QSAR Model | Statistical Parameter | Value | Implication |
|---|---|---|---|
| AAADRR.27 | R² (Regression Coefficient) | 0.9686 | Goodness of fit of the model |
| AAADRR.27 | q² (Predictive Correlation Coefficient) | 0.72 | Good predictive ability of the model |
| Antimicrobial Model | Key Descriptor | Standard Gibbs Free Energy | Positive contribution to activity |
| Antimicrobial Model | Key Descriptor | HOMO Energy | Negative contribution to activity |
Note: This data is derived from studies on various substituted benzoxazoles and provides a framework for predicting the activity of this compound.
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling involves identifying the essential 3D arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. These models serve as 3D queries for searching large compound databases (virtual screening) to discover novel molecules with the potential for similar activity. mdpi.com
Pharmacophore models for benzoxazole derivatives have been generated to identify compounds with anticancer activity. nih.gov These models typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. For this compound, the key pharmacophoric features would likely be:
Hydrogen Bond Donor: The hydroxyl group at position 5 and the amide N-H.
Hydrogen Bond Acceptor: The oxygen atom of the hydroxyl group, the carbonyl oxygen of the amide, and the nitrogen atom of the benzoxazole ring.
Aromatic Ring: The benzoxazole ring system itself.
One study generated two distinct pharmacophore models for cytotoxic activities on HeLa (cancerous) and L929 (non-cancerous) cell lines, allowing for the identification of compounds with selective cytotoxicity. nih.gov Such models, when used for virtual screening of large databases like the Zinc Natural Products database, can enrich the number of active molecules in the hit list compared to random selection, thus streamlining the discovery of new lead compounds. researchgate.net
Advanced ADME Prediction for Preclinical Compound Optimization
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug discovery, helping to identify and eliminate compounds with poor pharmacokinetic profiles early in the development process. nih.gov
For benzoxazole and related heterocyclic structures, computational tools are frequently used to predict drug-likeness and ADME profiles. nih.gov These predictions are often based on established rules like Lipinski's Rule of Five and Veber's rules. Studies on various 2-substituted benzoxazole derivatives have shown that the calculated properties generally fall within permissible ranges for good bioavailability. nih.gov
For this compound, key predicted ADME parameters would include molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area. A study on 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole (B1194373) derivatives, which share structural similarities, showed that all compounds complied with the Lipinski rule of 5, suggesting good drug-likeness properties. nih.gov Furthermore, adherence to the Veber rule indicated a high probability of good oral bioavailability and intestinal absorption. nih.gov
Table 3: Predicted ADME Properties for Benzoxazole-like Scaffolds
| Property | Typical Range for Drug-Likeness | Relevance |
|---|---|---|
| Molecular Weight | < 500 Da | Influences absorption and diffusion |
| LogP | < 5 | Measures lipophilicity, affects solubility and permeability |
| H-bond Donors | ≤ 5 | Affects solubility and membrane permeability |
| H-bond Acceptors | ≤ 10 | Affects solubility and membrane permeability |
| Percent Human Oral Absorption | > 70% | Predicts bioavailability after oral administration |
Note: These are general parameters used in ADME predictions for heterocyclic compounds. Specific values for this compound would require dedicated in silico analysis.
Quantum Chemical Calculations (e.g., Electronic Properties, Tautomeric Forms, Aromaticity)
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, stability, and reactivity of molecules. researchgate.net These methods are used to investigate properties like electronic energies, distribution of charges, and the relative stability of different tautomeric and isomeric forms.
For heterocyclic compounds like this compound, tautomerism is a key consideration. The hydroxy group at position 5 can potentially exist in equilibrium with a keto tautomer. Quantum chemical calculations can determine the relative energies of these forms, predicting which tautomer is more stable under different conditions (e.g., in the gas phase or in various solvents). researchgate.net For example, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to determine the stability and tautomerism of substituted 3-hydroxy-1,2,5-thiadiazole derivatives, a related heterocyclic system. researchgate.net
These calculations also provide insights into the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the chemical reactivity and kinetic stability of the molecule. Understanding the distribution of electron density and electrostatic potential is also crucial for predicting how the molecule will interact with biological targets.
Development of Analogues and Compound Optimization Strategies
Design and Synthesis of Novel Benzoxazole (B165842) Carboxamide Derivatives with Enhanced Potency or Selectivity
The synthetic versatility of the benzoxazole core allows for systematic modifications to explore structure-activity relationships (SAR). rsc.orgresearchgate.net A primary strategy involves introducing various substituents onto the benzoxazole ring system and altering the carboxamide portion of the molecule. researchgate.net These modifications aim to optimize interactions with the target protein, thereby increasing potency and selectivity. nih.govnih.gov
For instance, in the development of antibacterial agents, a series of (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivatives were synthesized. nih.govxjtlu.edu.cn One derivative, compound 2b, which features a hydrophobic aromatic group, demonstrated significantly enhanced potency against various bacteria, with minimum inhibitory concentration (MIC) values as low as 0.098 to 0.78 µg/mL. nih.govxjtlu.edu.cn This activity was notably higher than that of standard antibiotics like Penicillin against certain strains. nih.gov
In the context of anticancer research, novel benzoxazole-benzamide conjugates linked by a 2-thioacetamido group have been designed as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis. nih.gov SAR studies revealed that the nature and position of substituents on the terminal benzene (B151609) ring of the ureido moiety critically influence activity. jocpr.com For example, an unsubstituted benzoxazole ring often exhibits better activity than a 5-methyl or 5-chloro substituted ring. researchgate.net One such derivative, an unsubstituted benzoxazole compound bearing a cyclohexyl group, emerged as a potent VEGFR-2 inhibitor with an IC₅₀ value of 0.268 µM, surpassing the activity of the approved drug Sorafenib. nih.gov
| Compound Series | Modification Strategy | Target/Activity | Key Finding | Reference |
|---|---|---|---|---|
| (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acids | Addition of a hydrophobic aromatic tie | Antibacterial | Compound 2b showed MIC values of 0.098-0.78 µg/mL against various bacteria. | nih.govxjtlu.edu.cn |
| 2-Thioacetamide linked benzoxazole-benzamide conjugates | Introduction of a cyclohexyl group | Anticancer (VEGFR-2 inhibition) | Compound 1 exhibited potent VEGFR-2 inhibition (IC₅₀ = 0.268 µM), superior to Sorafenib. | nih.gov |
| 2-(3-Arylureido)benzoxazole derivatives | Substitution with OMe- and F- groups on the terminal ureido ring | Anti-inflammatory (TNF-α and IL-6 inhibition) | Compound 5e was identified as a potent inhibitor of pro-inflammatory cytokines. | jocpr.com |
Scaffold Hopping and Bioisosteric Replacements for Improved Biological Profiles
Scaffold hopping and bioisosteric replacement are crucial strategies in modern drug design to discover novel chemical entities with improved properties. researchgate.netnih.govresearchgate.net Scaffold hopping involves replacing the central molecular core (the benzoxazole system) with a structurally different scaffold while preserving the original biological activity. researchgate.netscispace.com Bioisosterism refers to the substitution of atoms or functional groups with other groups that have similar physical or chemical properties, aiming to enhance the molecule's biological profile without losing desired activity. researchgate.net
These techniques are employed to:
Improve potency and selectivity. researchgate.net
Enhance pharmacokinetic properties (absorption, distribution, metabolism, and excretion). scispace.com
Reduce off-target toxicity. nih.gov
Navigate around existing patents to create new intellectual property. scispace.com
Rational Design Strategies for Enhancing Target Selectivity and Efficacy
Rational drug design leverages an understanding of a biological target's three-dimensional structure and its interaction with ligands to create more effective and selective compounds. nih.govnih.gov This approach minimizes the trial-and-error nature of traditional drug discovery.
Key rational design strategies include:
Structure-Activity Relationship (SAR) Studies: This involves synthesizing and testing a series of related compounds to systematically determine how specific structural changes affect biological activity. nih.gov For example, studies on benzoxazolone carboxamides as acid ceramidase inhibitors revealed that the placement of a piperidine (B6355638) ring on the benzoxazolone core was critical for potency. nih.gov
Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups necessary for a molecule to bind to its target. Novel benzoxazole derivatives have been designed to fit the pharmacophoric features of known inhibitors, such as those for VEGFR-2, ensuring that key interactions like hydrogen bonding and hydrophobic contacts are maintained. nih.govresearchgate.net
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov Docking studies have been used to guide the design of benzoxazole-benzamide conjugates, ensuring they fit optimally into the ATP-binding site of VEGFR-2. nih.gov These studies can also help rationalize the observed SAR, explaining why certain substituents enhance activity while others diminish it. nih.gov
By combining SAR data with computational modeling, researchers can make informed decisions to modify lead compounds, such as 5-Hydroxy-1,3-benzoxazole-2-carboxamide, to enhance their efficacy and selectivity for the intended biological target. nih.govnih.gov
Prodrug Design Principles for Optimized Preclinical Pharmacokinetics
A significant challenge in drug development is ensuring that a potent compound can reach its target in the body in sufficient concentrations. eurekaselect.comnih.gov Poor pharmacokinetic properties, such as low solubility or poor membrane permeability, can prevent an otherwise effective molecule from becoming a viable drug. nih.gov The prodrug approach is a strategy used to overcome these barriers by chemically modifying the active drug into an inactive or less active form that converts back to the parent drug in vivo. researchgate.netmdpi.com
For a compound like this compound, the phenolic hydroxyl (-OH) group is a prime candidate for prodrug modification. researchgate.net This polar group can be masked by attaching a promoiety, which is a chemical group designed to be cleaved off by enzymes in the body. nih.govresearchgate.net
Key prodrug strategies include:
Improving Lipophilicity: To enhance absorption across cell membranes, the hydroxyl group can be converted into a more lipophilic ester. This temporary masking of the polar group allows the molecule to more easily pass through the lipid bilayers of the intestinal wall, improving oral bioavailability. eurekaselect.comresearchgate.net
Improving Aqueous Solubility: For intravenous administration or to prevent precipitation at the absorption site, solubility can be a limiting factor. nih.gov In this case, a highly water-soluble promoiety, such as a phosphate (B84403) ester or an amino acid, can be attached to the hydroxyl group. nih.govmdpi.com The resulting prodrug has greatly enhanced solubility and, upon enzymatic cleavage in the body, releases the active parent drug. nih.gov
This approach allows for the optimization of a drug's pharmacokinetic profile without altering the core structure responsible for its therapeutic effect, making it a powerful tool in drug discovery. eurekaselect.comnih.gov
Analytical and Spectroscopic Characterization in Research
Comprehensive Spectroscopic Analysis for Structural Confirmation (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information about the compound's atomic connectivity, functional groups, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For 5-Hydroxy-1,3-benzoxazole-2-carboxamide, both ¹H NMR and ¹³C NMR spectra would provide key information for structural confirmation.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzoxazole (B165842) ring system, as well as signals for the protons of the hydroxyl (-OH) and carboxamide (-CONH₂) groups. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene (B151609) ring.
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. Signals corresponding to the carbonyl carbon of the carboxamide, the carbons of the benzoxazole core, and the carbon bearing the hydroxyl group would be expected at characteristic chemical shifts.
Expected ¹H and ¹³C NMR Chemical Shifts
| Atom | Spectroscopy Type | Expected Chemical Shift (ppm) | Notes |
| Aromatic CH | ¹H NMR | 7.0 - 8.0 | The exact shifts and splitting patterns depend on the precise electronic environment. |
| -OH | ¹H NMR | 5.0 - 9.0 | Often a broad singlet; position can vary with solvent and concentration. |
| -NH₂ | ¹H NMR | 7.5 - 8.5 | Can appear as one or two broad signals. |
| C=O | ¹³C NMR | 160 - 170 | Typical range for a carboxamide carbonyl carbon. |
| Aromatic C | ¹³C NMR | 110 - 160 | Includes carbons of the fused ring system. |
| C-O (benzoxazole) | ¹³C NMR | 140 - 155 | Refers to the carbons of the oxazole (B20620) ring double-bonded to nitrogen and oxygen. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.
Expected IR Absorption Bands
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) |
| Hydroxyl | O-H stretch | 3200 - 3600 (broad) |
| Amide | N-H stretch | 3100 - 3500 (often two bands) |
| Amide | C=O stretch | 1650 - 1690 |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
| Benzoxazole Core | C=N stretch | 1550 - 1650 |
| Ether Linkage | C-O stretch | 1200 - 1300 |
Data is based on typical values for related functional groups and benzoxazole structures.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. For this compound (C₈H₆N₂O₃), the expected molecular weight is approximately 178.15 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass, along with other fragment ions resulting from the breakdown of the molecule, which can provide further structural clues.
X-ray Crystallography for Absolute Structure and Conformational Determination
Studies on similar benzoxazole derivatives, such as 2-(2-aminophenyl)-1,3-benzoxazole, have shown that the benzoxazole ring system is nearly planar. X-ray analysis also reveals intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern how the molecules pack in the crystal lattice. For this compound, the hydroxyl and carboxamide groups would be expected to participate in extensive hydrogen bonding networks, influencing its solid-state properties.
Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating components of a mixture and are widely used in the synthesis and analysis of benzoxazole derivatives to assess purity and monitor the progress of chemical reactions.
Thin-Layer Chromatography (TLC)
TLC is a rapid and simple technique used to qualitatively monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of products. In the synthesis of benzoxazole derivatives, TLC is routinely used to determine the optimal reaction time. Visualization can be achieved using UV light or chemical staining agents.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive technique used for the separation, identification, and quantification of compounds. It is the primary method for determining the purity of a final compound like this compound. Reverse-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol), is commonly employed for the analysis of such heterocyclic compounds. The retention time and peak area provide information on the identity and quantity of the compound, respectively.
Column Chromatography
For the purification of synthesized benzoxazole derivatives on a larger scale, column chromatography is the standard method. This technique utilizes a stationary phase (commonly silica (B1680970) gel) packed into a column, through which a solvent system (eluent) is passed to separate the desired compound from byproducts and unreacted starting materials based on differential adsorption.
Future Research Directions and Translational Perspectives Preclinical Focus
Exploration of Emerging Biological Targets for Benzoxazole (B165842) Carboxamides
The benzoxazole scaffold, a key feature of 5-Hydroxy-1,3-benzoxazole-2-carboxamide, is recognized for its versatile biological activities, making it a valuable starting point for the development of new therapeutic agents. researchgate.net Preclinical research is actively exploring a range of novel biological targets for benzoxazole carboxamides, moving beyond their established roles. While much of the research has centered on anticancer and antimicrobial properties, new avenues are continually emerging.
One significant area of investigation is the inhibition of enzymes crucial for cancer progression. For instance, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key target in angiogenesis, the process by which new blood vessels form to supply tumors. nih.gov Novel benzoxazole-benzamide conjugates have been designed as potent VEGFR-2 inhibitors, demonstrating excellent cytotoxic activity against cancer cell lines. nih.gov Beyond VEGFR-2, other emerging targets for this class of compounds in oncology include Epidermal Growth Factor Receptor (EGFR) and aromatase. nih.gov Certain 2-substituted benzoxazole derivatives have shown potent inhibitory activity against both wild-type and mutated EGFR, as well as aromatase, highlighting their potential in breast cancer therapy. nih.gov
In the realm of neurodegenerative diseases, monoamine oxidases (MAO-A and MAO-B) represent another promising set of targets. Some benzoxazole derivatives have been identified as potent inhibitors of both MAO-A and MAO-B, suggesting their potential for development as therapeutic agents for conditions like Parkinson's disease. researchgate.net Additionally, the 5-HT3 receptor, a key player in the central nervous system, has been explored as a target for 2-substituted benzoxazole carboxamides, which have been identified as antagonists of this receptor. eurekaselect.com
The broad spectrum of biological activities associated with the benzoxazole core, including anti-inflammatory, analgesic, antiviral, and antidiabetic properties, suggests a wealth of other potential targets that are yet to be fully explored for benzoxazole carboxamides. eurekaselect.comresearchgate.net The inherent lipophilic nature of the benzoxazole skeleton enhances its ability to cross cell membranes, allowing for effective interaction with a variety of intracellular biomolecules and enzymes. mdpi.com This property, combined with the structural versatility of the carboxamide group, provides a robust platform for designing compounds that can interact with a diverse range of biological targets.
Table 1: Emerging Biological Targets for Benzoxazole Derivatives
| Target | Therapeutic Area | Reference |
|---|---|---|
| VEGFR-2 | Cancer (Angiogenesis) | nih.gov |
| EGFR (wild-type and mutated) | Cancer | nih.gov |
| Aromatase | Cancer (Breast Cancer) | nih.gov |
| MAO-A and MAO-B | Neurodegenerative Diseases | researchgate.net |
| 5-HT3 Receptor | Central Nervous System Disorders | eurekaselect.com |
Multitargeting Approaches in Complex Disease Models (Preclinical)
The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves the dysregulation of multiple signaling pathways. This has led to a growing interest in multitargeting approaches, where a single compound is designed to interact with several biological targets simultaneously. The benzoxazole carboxamide scaffold is well-suited for the development of such multitargeted agents.
In preclinical cancer research, multitargeting strategies involving benzoxazole derivatives are showing considerable promise. For example, compounds have been designed to concurrently inhibit both EGFR and aromatase, two key targets in certain types of breast cancer. nih.gov This dual-inhibition mechanism can potentially lead to a more potent antitumor effect and may help to overcome resistance mechanisms that can arise from targeting a single pathway. Similarly, the design of benzoxazole-benzamide conjugates that not only inhibit VEGFR-2 but also induce apoptosis (programmed cell death) represents another multitargeting approach. nih.gov By hitting both the tumor's blood supply and directly inducing cancer cell death, these compounds may offer a more comprehensive therapeutic strategy.
The concept of multitargeting is also relevant in the context of infectious diseases. Given the rise of multidrug-resistant microorganisms, new therapeutic strategies are urgently needed. nih.gov The ability of benzoxazole derivatives to inhibit enzymes crucial for bacterial DNA replication, such as DNA gyrase, while potentially possessing other antimicrobial mechanisms, makes them attractive candidates for the development of novel multitargeted antibacterial agents. researchgate.net
The development of multitargeted ligands requires a deep understanding of the structural features necessary for interaction with each target. Computational tools, such as molecular docking and pharmacophore modeling, are invaluable in the rational design of these compounds, allowing researchers to predict how a molecule will bind to multiple targets and to optimize its structure for dual or multiple activities. nih.govnih.gov
Integration of Advanced Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Studies
To fully understand the mechanisms of action of this compound and its analogues, and to identify potential biomarkers of their activity, the integration of advanced "omics" technologies is becoming increasingly important. mdpi.com Proteomics and metabolomics, in particular, offer a global and unbiased view of the changes occurring within a biological system in response to a compound. nih.govrevespcardiol.org
Proteomics allows for the large-scale study of proteins, including their expression levels, modifications, and interactions. revespcardiol.org In the context of benzoxazole carboxamides, proteomics can be used to identify the direct protein targets of a compound, as well as the downstream signaling pathways that are affected. nih.gov For instance, by comparing the proteomes of cancer cells treated with a benzoxazole derivative to untreated cells, researchers can identify proteins whose expression or phosphorylation status is altered, providing clues about the compound's mechanism of action. mdpi.com
Metabolomics, the comprehensive analysis of small molecule metabolites, provides a snapshot of the metabolic state of a cell or organism. nih.gov This technology can reveal how a benzoxazole carboxamide alters cellular metabolism, which is often dysregulated in diseases like cancer. nih.gov By identifying changes in key metabolic pathways, researchers can gain further insights into the compound's therapeutic effects and potential off-target effects. mdpi.com
The combination of proteomics and metabolomics can provide a more complete picture of a compound's biological activity. nih.gov For example, a proteomic study might reveal that a benzoxazole derivative inhibits a particular enzyme, while a metabolomic study could confirm this by showing an accumulation of the enzyme's substrate and a depletion of its product. This integrated approach can help to elucidate complex regulatory mechanisms and identify novel biomarkers for assessing drug efficacy and patient response in preclinical models. mdpi.com
Development and Validation of Advanced Preclinical Models
The successful translation of a promising compound from the laboratory to the clinic is heavily dependent on the use of relevant preclinical models that accurately recapitulate human disease. For the evaluation of this compound and its derivatives, the development and validation of advanced preclinical models are crucial.
In oncology, researchers are moving beyond traditional two-dimensional (2D) cell cultures and are increasingly using more complex models. Three-dimensional (3D) cell cultures, such as spheroids and organoids, better mimic the in vivo tumor microenvironment, including cell-cell interactions and nutrient gradients. These models can provide more accurate predictions of a compound's efficacy. The evaluation of benzoxazole derivatives in a panel of cancer cell lines, including those for breast (MCF-7, MDA-MB-231), colorectal (HCT-116), and other cancers, has been a standard approach. nih.govnih.gov
For in vivo studies, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to assess the antitumor activity of new compounds. The evaluation of benzoxazole derivatives in such models allows for the assessment of their effects on tumor growth and metastasis in a living organism. nih.gov Furthermore, genetically engineered mouse models (GEMMs), which develop spontaneous tumors that more closely resemble human cancers, can provide even more clinically relevant data.
In the context of inflammatory diseases, animal models such as carrageenan-induced paw edema in mice are used to evaluate the anti-inflammatory potential of new compounds. mdpi.com For neurodegenerative diseases, transgenic mouse models that express disease-associated genes are essential for testing the efficacy of potential therapeutic agents. The selection of the most appropriate preclinical model is critical for obtaining meaningful data that can guide the future clinical development of benzoxazole carboxamides.
Rational Design of Next-Generation Benzoxazole Carboxamide Inhibitors
The continued development of more potent and selective benzoxazole carboxamide inhibitors relies on a rational design approach that integrates computational and experimental methods. mdpi.com By understanding the structure-activity relationships (SAR) of this class of compounds, researchers can make targeted modifications to the molecular structure to improve its therapeutic properties. nih.gov
A key aspect of rational design is the identification of the pharmacophore, which is the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov For example, in the design of VEGFR-2 inhibitors, the benzoxazole ring might occupy a specific region of the ATP binding site, while the carboxamide group forms crucial hydrogen bonds. nih.gov Molecular docking studies can be used to predict the binding mode of a compound within the active site of its target protein, providing insights that can guide the design of new analogues with improved affinity and selectivity. nih.gov
Computational tools can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds. researchgate.netnih.gov By identifying potential liabilities early in the drug discovery process, such as poor solubility or rapid metabolism, researchers can prioritize the synthesis of compounds with more favorable pharmacokinetic profiles. nih.gov
The synthesis of focused libraries of benzoxazole carboxamides with systematic variations in their structure allows for the exploration of the SAR and the identification of key structural features that contribute to potency and selectivity. researchgate.net This iterative process of design, synthesis, and biological evaluation is essential for the development of next-generation benzoxazole carboxamide inhibitors with improved efficacy and safety profiles. mdpi.com
Q & A
Q. What are the common synthetic routes for 5-Hydroxy-1,3-benzoxazole-2-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves cyclization of substituted precursors. For example, benzoxazole derivatives are synthesized via condensation of 2-aminophenol derivatives with carboxylic acids or esters under acidic or catalytic conditions. Key reagents include phosphoryl chloride (POCl₃) for cyclization or palladium catalysts for cross-coupling reactions. Optimization involves varying temperature (80–120°C), solvent polarity (e.g., DMF or toluene), and stoichiometric ratios to maximize yield .
| Reagent | Role | Typical Conditions |
|---|---|---|
| POCl₃ | Cyclization agent | Reflux in anhydrous solvent |
| LiAlH₄/NaBH₄ | Reduction | Dry THF, 0–25°C |
| Halogens (Cl₂, Br₂) | Electrophilic substitution | UV light, RT |
Q. How is this compound characterized post-synthesis?
Structural confirmation employs:
- Spectroscopy : NMR (¹H/¹³C) to identify hydroxyl (-OH) and carboxamide (-CONH₂) protons (δ 10–12 ppm) and aromatic resonances. IR spectroscopy verifies C=O (1650–1700 cm⁻¹) and O-H (3200–3500 cm⁻¹) stretches .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., O-H···O interactions) and molecular packing .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reactivity of this compound under varying pH conditions?
Discrepancies in hydrolysis or tautomerism (e.g., keto-enol shifts) arise from solvent polarity and pH. For instance:
- Acidic Conditions : Protonation of the hydroxyl group enhances electrophilic substitution at the 4-position .
- Basic Conditions : Deprotonation promotes nucleophilic attacks on the carboxamide. Controlled experiments using buffered solutions (pH 4–10) with LC-MS monitoring can map stability thresholds .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like cyclooxygenase-2 (COX-2). For example, benzoxazole derivatives show π-π stacking with COX-2’s Tyr385 and His386 residues .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups at the 5-position) with anti-inflammatory activity (IC₅₀ values) .
Q. What experimental designs mitigate challenges in crystallizing this compound?
Crystallization difficulties stem from polar functional groups. Strategies include:
Q. How does the compound’s coordination chemistry influence its application in catalysis?
The hydroxyl and carboxamide groups act as bidentate ligands for transition metals (e.g., Cu²⁺, Fe³⁺). Complexation studies using UV-Vis titration (λ = 250–400 nm) reveal stoichiometry (1:1 or 1:2 metal:ligand) and potential catalytic activity in oxidation reactions .
Q. What methodologies address discrepancies in biological activity data across cell lines?
Variability in cytotoxicity assays (e.g., MTT vs. ATP luminescence) requires:
- Standardized Protocols : Use matched cell lines (e.g., HepG2 vs. HEK293) with controlled passage numbers.
- Mechanistic Profiling : Combine RNA-seq and proteomics to identify off-target effects (e.g., ROS generation) that skew IC₅₀ values .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
